(S)-Penbutolol Hydrochloride
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about its physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chiral Separation and Identification : (Aboul‐Enein & Islam, 1989) described a high-performance liquid chromatographic method for the direct identification, stereochemical separation, and quantitation of the (+)-R-enantiomer in the clinically used (−)-S-isomer of penbutolol.
Impact on Lidocaine Kinetics : (Ochs, Skanderra, Abernethy, & Greenblatt, 1983) found that penbutolol increased the volume of distribution of lidocaine, which could suggest changes in tissue uptake patterns.
Determination in Plasma and Urine : A study by (Miner, Binkley, & Bechtol, 1984) developed a liquid-chromatographic method for determining penbutolol and its 4-hydroxy metabolite in plasma and urine.
Beta-Adrenergic Blocking Properties : (Schlanz & Thomas, 1990) described penbutolol as a noncardioselective beta-blocker with intrinsic sympathomimetic activity, useful in treating hypertension.
Effectiveness in Treating Hypertension : Research by (Torriani et al., 1987) highlighted penbutolol's efficacy in treating recently developed hypertension.
Influence on Serum Protein Binding and Pharmacodynamics : (Jorda et al., 1990) studied the decrease in penbutolol's central response and brain uptake due to changes in serum protein binding in mice.
Antagonistic Effects on Central 5-HT1A Receptors : (Hjorth, 1992) discovered that (−)-penbutolol acts as an antagonist on central 5-HT1A receptors, making it useful for studying 5-HT1 receptor-mediated functions.
Comparison with Hydrochlorothiazide in Hypertension : A study by (Plaen, Elst, & Van Ypersele de Strihou, 1981) compared the effectiveness of penbutolol with hydrochlorothiazide in hypertension treatment.
Transdermal Delivery Research : (Ita & Popova, 2016) investigated the effects of sonophoresis and chemical penetration enhancers on the transcutaneous flux of penbutolol sulfate.
Effects on Blood Pressure and Catecholamines : (Hansson & Hökfelt, 1975) observed the effects of penbutolol on blood pressure, pulse rate, and catecholamines in hypertensive patients.
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into the compound’s properties or mechanism of action.
properties
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWQFLTSRCDPC-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Penbutolol Hydrochloride |
Citations
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